BI 409306 is a potent and selective inhibitor of PDE9A, an enzyme found in areas of the brain associated with cognition. [, , , , , ] It is being investigated for its potential to improve cognitive function in conditions such as schizophrenia and Alzheimer's disease. [, , , , , , ] BI 409306 is orally administered and has been studied in various formulations, including tablets and oral solutions. []
Osoresnontrine is a synthetic compound that has garnered attention in various scientific fields due to its unique properties and potential applications. While specific details about its discovery and initial characterization may be limited, it is classified within a broader category of organic compounds known for their biological activity. Understanding the source, classification, and potential applications of Osoresnontrine is crucial for researchers exploring its utility in medicinal chemistry and related disciplines.
Osoresnontrine can be classified as an organic compound, specifically within the realm of heterocyclic compounds. These compounds are characterized by containing rings made up of at least one atom that is not carbon, which can significantly influence their chemical behavior and biological activity.
The synthesis of Osoresnontrine can be approached through various methods, including:
The synthesis often requires precise control over reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of Osoresnontrine.
Osoresnontrine possesses a complex molecular structure that can be represented by its chemical formula. While specific structural diagrams are not provided here, it typically features multiple functional groups that contribute to its reactivity and interaction with biological systems.
Osoresnontrine participates in various chemical reactions that can include:
The detailed mechanisms of these reactions often depend on the specific conditions under which they are carried out, including solvent choice and temperature. Kinetic studies may be necessary to understand the rates and pathways of these reactions fully.
The mechanism of action for Osoresnontrine is primarily studied in relation to its biological effects. It may interact with specific biological targets such as enzymes or receptors, leading to alterations in biochemical pathways.
Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may provide insights into thermal stability and phase transitions.
Osoresnontrine shows promise in several scientific applications:
Osoresnontrine (chemical name: 1-(Oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one) is a heterocyclic organic compound with the molecular formula C₁₆H₁₇N₅O₂ and a molar mass of 311.35 g/mol. Its systematic IUPAC nomenclature designates the pyrazolopyrimidinone core scaffold, tetrahydropyran (oxane) ring at the N1 position, and 2-pyridylmethyl substituent at C6. The compound's crystalline solid form appears white to off-white under standard conditions and exhibits solubility in dimethyl sulfoxide (DMSO) (>62 mg/mL) but limited aqueous solubility [1] [4] [7].
The pyrazolopyrimidinone core is essential for PDE9A binding, forming hydrogen bonds with the catalytic domain's glutamine and tyrosine residues. The 2-pyridylmethyl group enhances selectivity by occupying a hydrophobic subpocket unique to PDE9A, while the tetrahydropyran moiety improves metabolic stability and blood-brain barrier penetration. Minor modifications to the pyridine ring reduce potency, underscoring its role in target engagement [1] [4] [6].
Table 1: Chemical Identifiers and Properties of Osoresnontrine
Property | Value |
---|---|
CAS Number | 1189767-28-9 |
Synonyms | BI-409306, SUB-166499 |
Molecular Formula | C₁₆H₁₇N₅O₂ |
Exact Mass | 311.1382 Da |
Elemental Composition | C: 61.72%; H: 5.50%; N: 22.49%; O: 10.28% |
XLogP3 | 1.8 (Predicted) |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Osoresnontrine was developed by Boehringer Ingelheim as part of a targeted campaign to identify selective PDE9A inhibitors for cognitive disorders. Key preclinical studies demonstrated its ability to elevate cerebral cGMP levels by 187.9% at 7.5 mg/kg (intraperitoneal) in rat prefrontal cortex microdialysates and reverse MK-801-induced memory deficits in rodent T-maze assays at plasma exposures as low as 67 nM. These effects correlated with enhanced hippocampal long-term potentiation (LTP), a biomarker for synaptic plasticity [1] [4] [7].
Boehringer Ingelheim secured extensive intellectual property protection for osoresnontrine, focusing on composition-of-matter (e.g., WO2011135067), synthetic methods, and neurological uses. Patent analysis reveals dense filings between 2010–2015 covering:
Phase II clinical trials (NCT02240693, NCT02737982) evaluated efficacy in early AD and cognitive impairment associated with schizophrenia (CIAS). While primary endpoints were partially unmet, biomarker data confirmed target engagement via increased CSF cGMP [2] [7] [10].
Table 2: Clinical Development Milestones
Phase | Indication | Identifier/Patent | Key Outcome |
---|---|---|---|
Preclinical | Cognitive enhancement | WO2011135067 | Reversed MK-801-induced memory deficits |
Phase II | Prodromal/mild Alzheimer’s | NCT02240693 | Biomarker efficacy; cognitive benefit trends |
Phase II | Cognitive Impairment in Schizophrenia | NCT02737982 | Limited efficacy on primary endpoints |
Phase II | Attenuated Psychosis Syndrome | NCT03230097 | Active, not recruiting |
PDE9A hydrolyzes cyclic guanosine monophosphate (cGMP) with the highest affinity among PDEs (Km ≈ 70–170 nM). It is highly expressed in the hippocampus, cortex, and striatum—regions critical for learning and memory. Osoresnontrine inhibits human PDE9A with an IC₅₀ of 52–65 nM, demonstrating >100-fold selectivity over other PDEs (PDE1A IC₅₀ = 1.4 µM; PDE1C IC₅₀ = 1.0 µM; all others IC₅₀ > 10 µM). This specificity avoids off-target effects associated with pan-PDE inhibitors (e.g., emesis from PDE4 inhibition) [1] [3] [8].
By blocking cGMP degradation, osoresnontrine amplifies nitric oxide (NO)-cGMP signaling, leading to:
Unlike acetylcholinesterase inhibitors (e.g., donepezil) that only improve short-term memory, osoresnontrine facilitates both early and late LTP, indicating disease-modifying potential [4] [6] [8].
Osoresnontrine occupies a niche distinct from other PDE inhibitors:
Emerging multitarget-directed ligands (MTDLs) combining PDE9 inhibition with antioxidant moieties (e.g., pyrazolopyrimidinone-melatonin hybrids) show synergistic effects in AD models but lack clinical validation [3] [6] [8].
Table 3: Selectivity Profile Across PDE Families
PDE Isoform | IC₅₀ (µM) | Selectivity Ratio vs. PDE9A |
---|---|---|
PDE9A | 0.052–0.065 | 1 |
PDE1A | 1.40 | 23 |
PDE1C | 1.00 | 19 |
PDE2A | >10 | >192 |
PDE5A | >10 | >192 |
PDE10A | >10 | >192 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7